7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride
Overview
Description
7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C10H4ClF3OS and a molecular weight of 264.654 g/mol . It belongs to the class of carbonyl chlorides and is characterized by the presence of a trifluoromethyl group attached to a benzo[b]thiophene ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride typically involves the reaction of 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . The general reaction scheme is as follows:
C9H5F3O2S+SOCl2→C9H4ClF3OS+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the benzo[b]thiophene ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiophenol (C6H5SH) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Alcohols: Formed by reduction of the acyl chloride group.
Oxidized Products: Various oxidized derivatives of the benzo[b]thiophene ring.
Scientific Research Applications
7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride involves its interaction with specific molecular targets. For instance, in anticancer research, derivatives of this compound have been shown to inhibit the activity of certain enzymes and receptors, leading to apoptosis and cell cycle arrest in cancer cells . The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to effectively penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzyl chloride: Another trifluoromethyl-substituted compound used in organic synthesis.
2-Thiophenecarbonyl chloride: A related thiophene derivative with similar reactivity.
Uniqueness
7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride is unique due to the presence of both a trifluoromethyl group and a benzo[b]thiophene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
7-(trifluoromethyl)-1-benzothiophene-2-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3OS/c11-9(15)7-4-5-2-1-3-6(8(5)16-7)10(12,13)14/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBTUDBBHHPBLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190353 | |
Record name | Benzo[b]thiophene-2-carbonyl chloride, 7-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2035458-86-5 | |
Record name | Benzo[b]thiophene-2-carbonyl chloride, 7-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2035458-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-2-carbonyl chloride, 7-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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